molecular formula C12H13I B12581659 Benzene, (4-iodo-3-cyclohexen-1-yl)- CAS No. 201862-86-4

Benzene, (4-iodo-3-cyclohexen-1-yl)-

Cat. No.: B12581659
CAS No.: 201862-86-4
M. Wt: 284.14 g/mol
InChI Key: SFQLQFDUXWUFGG-UHFFFAOYSA-N
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Description

Benzene, (4-iodo-3-cyclohexen-1-yl)- is a chemical compound with the molecular formula C12H13I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (4-iodo-3-cyclohexen-1-yl)- typically involves the iodination of a precursor compound. One common method is the iodination of 4-phenyl-1-cyclohexene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, (4-iodo-3-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.

    Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include cyclohexanone derivatives.

    Reduction: Products include cyclohexane derivatives.

Scientific Research Applications

Benzene, (4-iodo-3-cyclohexen-1-yl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (4-iodo-3-cyclohexen-1-yl)- depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their function through binding or modification.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-cyclohexene: Similar structure but lacks the iodine atom.

    Cyclohexylbenzene: Similar structure but lacks the double bond in the cyclohexene ring.

    Iodobenzene: Similar structure but lacks the cyclohexene ring.

Properties

CAS No.

201862-86-4

Molecular Formula

C12H13I

Molecular Weight

284.14 g/mol

IUPAC Name

(4-iodocyclohex-3-en-1-yl)benzene

InChI

InChI=1S/C12H13I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2

InChI Key

SFQLQFDUXWUFGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C2=CC=CC=C2)I

Origin of Product

United States

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